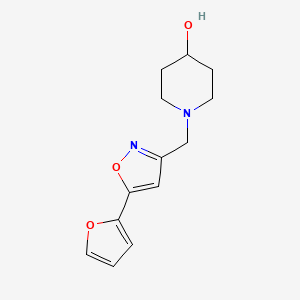
1-((5-(Furan-2-yl)isoxazol-3-yl)methyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-(Furan-2-yl)isoxazol-3-yl)methyl)piperidin-4-ol is a compound that features a unique combination of a furan ring, an isoxazole ring, and a piperidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Furan-2-yl)isoxazol-3-yl)methyl)piperidin-4-ol typically involves the construction of the isoxazole ring followed by the attachment of the furan and piperidine moieties. One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring . The furan ring can be introduced through a subsequent cyclization reaction, and the piperidine ring is often added via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of catalysts, such as copper or ruthenium, to facilitate the cycloaddition reactions . Additionally, the reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-((5-(Furan-2-yl)isoxazol-3-yl)methyl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides are commonly employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-((5-(Furan-2-yl)isoxazol-3-yl)methyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 1-((5-(Furan-2-yl)isoxazol-3-yl)methyl)piperidin-4-ol involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-dimethylisoxazole and 3-phenylisoxazole.
Furan Derivatives: Compounds with similar furan rings, such as furan-2-carboxylic acid and 2,5-dimethylfuran.
Piperidine Derivatives: Compounds with similar piperidine rings, such as 4-methylpiperidine and 4-phenylpiperidine.
Uniqueness
1-((5-(Furan-2-yl)isoxazol-3-yl)methyl)piperidin-4-ol is unique due to the combination of its three distinct rings, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H16N2O3 |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
1-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]piperidin-4-ol |
InChI |
InChI=1S/C13H16N2O3/c16-11-3-5-15(6-4-11)9-10-8-13(18-14-10)12-2-1-7-17-12/h1-2,7-8,11,16H,3-6,9H2 |
Clé InChI |
IUMPIHDHOYNRJV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)CC2=NOC(=C2)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















